molecular formula C22H20N2O3 B3009892 4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-66-8

4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B3009892
CAS RN: 899984-66-8
M. Wt: 360.413
InChI Key: OCRZAFVNLBMSJS-UHFFFAOYSA-N
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Description

The compound "4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol" is a complex organic molecule that appears to be related to a family of compounds involving pyrazole and phenol derivatives. These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of phenols with pyrazole derivatives. For instance, the oxidative coupling of phenols with 4-aminoantipyrine leads to the formation of pyrazolone derivatives, as reported in the structures of reaction products between 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and various cresols . Similarly, novel series of phenol derivatives have been synthesized from prop-2-en-1-ones in ethanol and hydrazine hydrate under reflux conditions . These methods suggest that the synthesis of the compound may also involve a multi-step reaction, possibly starting with a phenol and a pyrazole derivative, followed by specific conditions to promote the formation of the complex structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol was elucidated using single-crystal X-ray diffraction, which revealed the planarity of the benzene ring system and the dihedral angles between the pyrazole rings . This suggests that the molecular structure of the compound could also be determined using similar techniques, providing insights into the arrangement of its functional groups and overall geometry.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves the formation of azoic compounds, as seen in the coupling of pyrazole derivatives with phenols . The presence of functional groups like phenol and pyrazole in the compound's structure indicates that it may undergo similar reactions, potentially leading to the formation of azoic compounds or other derivatives through substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. For instance, the luminescent properties of related compounds have been investigated, suggesting that the compound may also exhibit such properties . Additionally, theoretical studies, such as density functional theory, can be used to predict the optimized geometry and vibrational frequencies, which are consistent with experimental data . These properties are crucial for understanding the behavior of the compound in various environments and for potential applications in materials science or pharmaceuticals.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on the synthesis and ring transformation of benzoxazepines into spirobenzoxazoles reveals the methodology for creating complex heterocyclic compounds, which could be relevant to understanding the synthesis pathways of the compound . These methodologies involve reactions with amino-phenol hydrochloride to produce specific derivatives, showcasing the diverse synthetic routes available for creating intricate molecular structures (Kurasawa et al., 1988).

Potential Applications

  • The investigation into the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines points to the biomedical relevance of such molecules. This study highlights how structural modifications can enhance these properties, suggesting potential applications in developing new therapeutic agents (Mandzyuk et al., 2020).

  • A study on the synthesis and evaluation of thiazoles as antioxidant additives for lubricating oils exemplifies the diverse industrial applications of heterocyclic compounds. This research demonstrates how these compounds can be used to enhance the performance of industrial materials, indicating possible applications of the compound in material science or industrial chemistry (Amer et al., 2011).

properties

IUPAC Name

4-methyl-2-[5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-13-7-9-19(25)16(11-13)17-12-18-15-5-3-4-6-20(15)27-22(24(18)23-17)21-10-8-14(2)26-21/h3-11,18,22,25H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRZAFVNLBMSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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